![molecular formula C6H9O9P.Mg<br>C6H9MgO9P B1373830 magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate CAS No. 84309-23-9](/img/structure/B1373830.png)
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate is a stable, water-soluble derivative of vitamin C (ascorbic acid). It is known for its antioxidant properties and is widely used in skincare products due to its ability to brighten the skin, reduce the appearance of fine lines and wrinkles, and improve overall skin texture . Unlike other forms of vitamin C, magnesium ascorbyl phosphate is less likely to oxidize and degrade when exposed to air, light, and heat, making it a more stable and effective ingredient in various formulations .
Vorbereitungsmethoden
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate is synthesized through the direct phosphorylation of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . The preparation method involves several steps:
Initial Reaction: Vitamin C, anhydrous calcium chloride, and deionized water are added to a reaction kettle.
pH Regulation: The vitamin C ester calcium is washed with water and the pH is regulated using sulfuric acid to obtain vitamin C phosphate.
Filtration: The vitamin C phosphate is filtered using a roll-type nanofiltration membrane filter.
Final Processing: The product is passed through an active carbon filter, and 95% alcohol is added to the filtrate, followed by spraying and drying to obtain the finished product.
Analyse Chemischer Reaktionen
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate undergoes several types of chemical reactions:
Reduction: It can reduce oxidative stress by scavenging free radicals and preventing cellular damage.
Substitution: The compound can undergo esterification reactions where the hydroxyl groups of ascorbic acid are replaced with phosphate groups.
Common reagents used in these reactions include phosphoric acid, magnesium salts, and various solvents such as deionized water and alcohol . The major products formed from these reactions include magnesium ascorbyl phosphate and its intermediates, such as vitamin C calcium ascorbyl phosphate .
Wissenschaftliche Forschungsanwendungen
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate has a wide range of scientific research applications:
Wirkmechanismus
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate functions primarily as an antioxidant. It donates electrons to neutralize free radicals such as superoxide ions and peroxides, protecting the skin from oxidative damage . The compound also stimulates collagen production, improving skin elasticity and reducing the appearance of fine lines and wrinkles . In bone health, it activates the CaMKII/ERK1/2/CREB/C-FOS signaling pathway, promoting osteogenic differentiation and proliferation of skeletal stem and progenitor cells .
Vergleich Mit ähnlichen Verbindungen
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate is often compared with other vitamin C derivatives such as:
Sodium Ascorbyl Phosphate: Another stable, water-soluble form of vitamin C used in skincare products.
Ascorbyl Palmitate: A fat-soluble form of vitamin C that is less stable than magnesium ascorbyl phosphate and is typically used in oil-based formulations.
Tetrahexyldecyl Ascorbate: A lipid-soluble form of vitamin C known for its ability to penetrate the skin deeply and provide long-lasting antioxidant protection.
This compound stands out due to its stability, water solubility, and effectiveness in both aqueous and oil-based formulations .
Eigenschaften
CAS-Nummer |
84309-23-9 |
|---|---|
Molekularformel |
C6H9O9P.Mg C6H9MgO9P |
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1 |
InChI-Schlüssel |
XYWDYAVMJYSSSG-LEJBHHMKSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
Isomerische SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |
Key on ui other cas no. |
84309-23-9 113170-55-1 |
Verwandte CAS-Nummern |
84309-23-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)
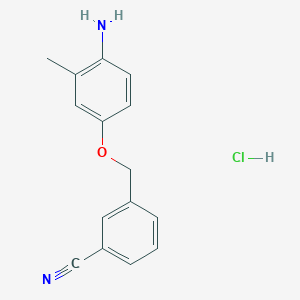
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)
![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)
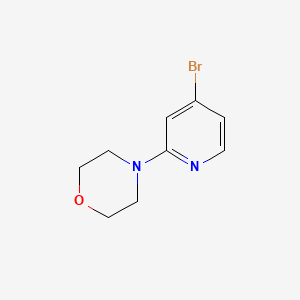
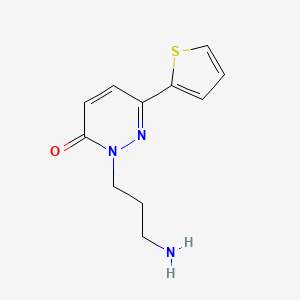
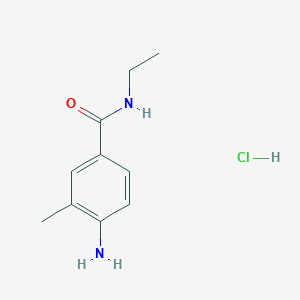

![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)
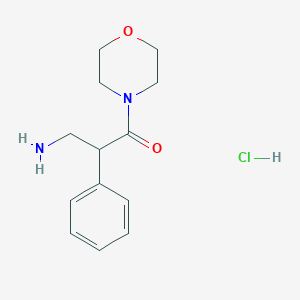
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
